![molecular formula C17H22ClNO6 B1398279 (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4-methoxyphenoxy)-2-pyrrolidinecarboxylic acid CAS No. 1354486-68-2](/img/structure/B1398279.png)
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4-methoxyphenoxy)-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4-methoxyphenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C17H22ClNO6 and its molecular weight is 371.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Properties
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4-methoxyphenoxy)-2-pyrrolidinecarboxylic acid exhibits a distinct chemical structure, where the five-membered pyrrolidine ring adopts an envelope conformation. The compound forms intermolecular hydrogen bonds, leading to the formation of molecular chains, a characteristic that might influence its behavior in various applications (Yuan et al., 2010).
Application in Polymer Synthesis
The compound has found utility in the synthesis of polymers. For instance, derivatives of this compound were used in the synthesis of polyamides with flexible main-chain ether linkages. These polyamides exhibit high thermal stability and are soluble in various solvents, indicating their potential in creating robust and versatile materials (Hsiao et al., 2000).
Role in Asymmetric Synthesis
The compound plays a crucial role in asymmetric syntheses, serving as a building block for various enantiomerically pure derivatives. This is evident in the synthesis of certain piperidinecarboxylic acid derivatives, showcasing its versatility and importance in producing optically pure compounds (Xue et al., 2002).
Catalytic Applications
In catalysis, derivatives of this compound have been used to improve the efficiency and selectivity of reactions. For instance, its role in the tert-butoxycarbonylation of substrates such as phenols and carboxylic acids highlights its potential in enhancing chemical processes (Saito et al., 2006).
properties
IUPAC Name |
(2S,4S)-4-(2-chloro-4-methoxyphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO6/c1-17(2,3)25-16(22)19-9-11(8-13(19)15(20)21)24-14-6-5-10(23-4)7-12(14)18/h5-7,11,13H,8-9H2,1-4H3,(H,20,21)/t11-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSZMCZNNFLRSE-AAEUAGOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=C(C=C2)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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